G150
Overview
Description
G150 is a highly selective inhibitor of human cyclic GMP-AMP synthase (h-cGAS). It has an IC50 value of 10.2 nanomolar, making it a potent compound for research purposes. This compound is known for its ability to repress double-stranded DNA-triggered interferon expression, which makes it valuable in the study of inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of G150 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
G150 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
G150 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclic GMP-AMP synthase.
Biology: Helps in understanding the role of cyclic GMP-AMP synthase in cellular processes.
Medicine: Potential therapeutic applications in treating inflammatory diseases by inhibiting cyclic GMP-AMP synthase.
Industry: Utilized in the development of new anti-inflammatory drugs and research on immune response modulation
Mechanism of Action
G150 exerts its effects by targeting the catalytic pocket of human cyclic GMP-AMP synthase. It competes with the substrates adenosine triphosphate and guanosine triphosphate, thereby inhibiting the synthesis of cyclic GMP-AMP. This inhibition prevents the activation of the downstream stimulator of interferon genes (STING) pathway, leading to reduced expression of type I interferons and pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
RU.521: Another selective inhibitor of cyclic GMP-AMP synthase with anti-inflammatory effects.
Compound 3: Exhibits better inhibitory activity and pathway selectivity compared to RU.521.
Uniqueness of G150
This compound stands out due to its high selectivity and potency as an inhibitor of human cyclic GMP-AMP synthase. Its ability to effectively repress double-stranded DNA-triggered interferon expression makes it a valuable tool in the study of inflammatory responses and the development of new therapeutic agents .
Properties
IUPAC Name |
1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-12-5-10(9-1-2-14(21)22-6-9)16-11-7-24(15(26)8-25)4-3-13(11)23-18(16)17(12)20/h1-2,5-6,23,25H,3-4,7-8H2,(H2,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUOUIPXYFIWLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C(=CC(=C3Cl)Cl)C4=CN=C(C=C4)N)C(=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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